Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate
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Overview
Description
Ethyl 3-[(1,3-benzothiazol-2-yl)amino]propanoate is an organic compound that features a benzothiazole moiety linked to an ethyl ester group via an amino propanoate chain. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(1,3-benzothiazol-2-yl)amino]propanoate typically involves the reaction of 2-aminobenzothiazole with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminobenzothiazole attacks the electrophilic carbon of the ethyl 3-bromopropanoate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(1,3-benzothiazol-2-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl 3-[(1,3-benzothiazol-2-yl)amino]propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-[(1,3-benzothiazol-2-yl)amino]propanoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound can also interact with DNA and proteins, affecting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of ethyl 3-[(1,3-benzothiazol-2-yl)amino]propanoate with similar biological activities.
Ethyl 2-(1,3-benzothiazol-2-yl)acetate: Another benzothiazole derivative with comparable chemical properties but different applications.
N-(1,3-Benzothiazol-2-yl)acetamide: Shares the benzothiazole core and exhibits similar antimicrobial and anticancer activities.
Uniqueness
Ethyl 3-[(1,3-benzothiazol-2-yl)amino]propanoate is unique due to its specific structure, which combines the benzothiazole moiety with an ethyl ester group. This combination enhances its solubility and bioavailability, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14N2O2S |
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Molecular Weight |
250.32 g/mol |
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-ylamino)propanoate |
InChI |
InChI=1S/C12H14N2O2S/c1-2-16-11(15)7-8-13-12-14-9-5-3-4-6-10(9)17-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
DHNKULLYCVKINS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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